molecular formula C8H10N2 B12973233 5,6,7,8-Tetrahydrophthalazine

5,6,7,8-Tetrahydrophthalazine

Cat. No.: B12973233
M. Wt: 134.18 g/mol
InChI Key: WOSYHPMWIJDWCO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrophthalazine is a heterocyclic compound that features a phthalazine ring system with four hydrogen atoms added to the 5, 6, 7, and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydrophthalazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with phthalic anhydride under controlled conditions to form the phthalazine ring system. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phthalazines, dihydrophthalazines, and fully reduced phthalazine derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydrophthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydrophthalazine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinoline: Similar in structure but with a quinoline ring system.

    5,6,7,8-Tetrahydroisoquinoline: Features an isoquinoline ring system.

    5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Contains a triazole and pyrazine ring system.

Uniqueness

5,6,7,8-Tetrahydrophthalazine is unique due to its phthalazine ring system, which provides distinct chemical reactivity and potential for diverse functionalization. This uniqueness makes it a valuable scaffold in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

5,6,7,8-tetrahydrophthalazine

InChI

InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h5-6H,1-4H2

InChI Key

WOSYHPMWIJDWCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CN=NC=C2C1

Origin of Product

United States

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